molecular formula C24H16FN3O4 B237119 N-[4-[(4-cyano-2-fluorobenzoyl)amino]-2-methoxyphenyl]-1-benzofuran-2-carboxamide

N-[4-[(4-cyano-2-fluorobenzoyl)amino]-2-methoxyphenyl]-1-benzofuran-2-carboxamide

Cat. No.: B237119
M. Wt: 429.4 g/mol
InChI Key: JNAVMFHILLXNEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-[(4-cyano-2-fluorobenzoyl)amino]-2-methoxyphenyl]-1-benzofuran-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzofuran ring, a cyano group, and a fluorobenzoyl moiety. Its molecular formula is C20H14FN3O4, and it has a molecular weight of 379.34 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(4-cyano-2-fluorobenzoyl)amino]-2-methoxyphenyl]-1-benzofuran-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of N-[4-[(4-cyano-2-fluorobenzoyl)amino]-2-methoxyphenyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-[(4-cyano-2-fluorobenzoyl)amino]-2-methoxyphenyl]-1-benzofuran-2-carboxamide is unique due to its combination of functional groups and structural features. The presence of the benzofuran ring, cyano group, and fluorobenzoyl moiety imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C24H16FN3O4

Molecular Weight

429.4 g/mol

IUPAC Name

N-[4-[(4-cyano-2-fluorobenzoyl)amino]-2-methoxyphenyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C24H16FN3O4/c1-31-21-12-16(27-23(29)17-8-6-14(13-26)10-18(17)25)7-9-19(21)28-24(30)22-11-15-4-2-3-5-20(15)32-22/h2-12H,1H3,(H,27,29)(H,28,30)

InChI Key

JNAVMFHILLXNEF-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)NC(=O)C2=C(C=C(C=C2)C#N)F)NC(=O)C3=CC4=CC=CC=C4O3

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)C2=C(C=C(C=C2)C#N)F)NC(=O)C3=CC4=CC=CC=C4O3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.